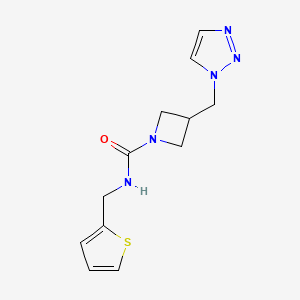
N-(Thiophen-2-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Thiophen-2-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide, also known as TTA-A2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. TTA-A2 is a member of the azetidine family of compounds, which are known for their unique chemical and physical properties.
Mechanism of Action
The exact mechanism of action of N-(Thiophen-2-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide is not fully understood, but it is believed to involve the activation of PPARγ and the inhibition of COX-2. PPARγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism, while COX-2 is an enzyme that catalyzes the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the regulation of glucose and lipid metabolism, the inhibition of the inflammatory response, and the induction of apoptosis in tumor cells. It has also been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(Thiophen-2-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide is its high potency and selectivity for PPARγ activation, which makes it a useful tool for studying the role of this receptor in various biological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(Thiophen-2-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide, including:
1. Further investigation of its mechanism of action and its effects on glucose and lipid metabolism.
2. Exploration of its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
3. Development of more efficient and scalable methods for the synthesis of this compound.
4. Investigation of its potential as a material for the development of new electronic and optoelectronic devices.
5. Investigation of its potential as a scaffold for the development of new drug candidates.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its unique chemical and physical properties, combined with its wide range of biological activities, make it a valuable tool for scientific research. Further investigation of its mechanism of action and its potential therapeutic applications is warranted.
Synthesis Methods
The synthesis of N-(Thiophen-2-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide involves the reaction of 2-(azidomethyl)thiophene with 3-(prop-2-yn-1-yl)-1,2,4-triazole in the presence of copper (I) iodide as a catalyst. The resulting product is then subjected to a click reaction with azetidine-1-carboxylic acid to yield this compound.
Scientific Research Applications
N-(Thiophen-2-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. It has been shown to activate the nuclear receptor PPARγ, which plays a crucial role in the regulation of glucose and lipid metabolism. This compound has also been found to inhibit the activity of the enzyme COX-2, which is involved in the inflammatory response.
properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c18-12(13-6-11-2-1-5-19-11)16-7-10(8-16)9-17-4-3-14-15-17/h1-5,10H,6-9H2,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIWLRFWSOTKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

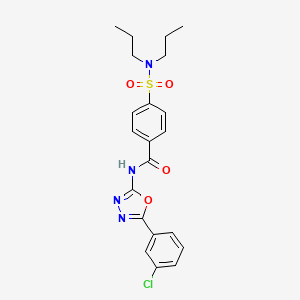

![ethyl 6-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2969380.png)
![2-((3,4-dimethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2969382.png)
![4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2969384.png)
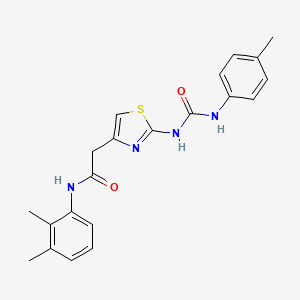
![N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2969387.png)
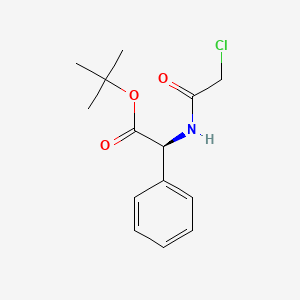
![N-(4-chlorophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide](/img/structure/B2969393.png)
![3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide](/img/structure/B2969394.png)

![N-[(methoxyamino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2969396.png)
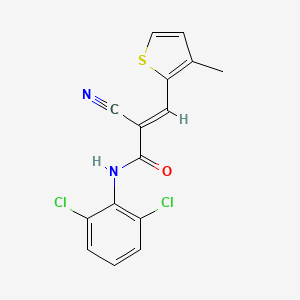
![1,3-benzothiazol-2-yl[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetonitrile](/img/structure/B2969398.png)